molecular formula C21H18ClF3N2O2S B10961669 [3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl][4-(2-fluorobenzyl)piperazin-1-yl]methanone

[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl][4-(2-fluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10961669
M. Wt: 454.9 g/mol
InChI Key: PEQBAJKQLWWBON-UHFFFAOYSA-N
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Description

[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with chloro, difluoromethoxy, and fluorobenzyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of [3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core is synthesized through a cyclization reaction involving a suitable thiophene precursor and a chlorinated aromatic compound.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Attachment of the Piperazino Group: The piperazino group is attached through a nucleophilic substitution reaction involving a piperazine derivative and the benzothiophene core.

    Final Assembly: The final compound is assembled by coupling the fluorobenzyl group to the piperazino-substituted benzothiophene core using a suitable coupling reagent.

Industrial production methods often involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluoromethoxy positions, using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Scientific Research Applications

[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases and neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:

    2-Chloro-6-(difluoromethoxy)-3-methylphenol: This compound shares the difluoromethoxy and chloro substituents but differs in the core structure and additional substituents.

    3-Chloro-2-(difluoromethoxy)-4-fluorophenol: Similar in having difluoromethoxy and chloro groups, but with a different core structure and additional fluorine substitution.

    Roflumilast: A compound with a difluoromethoxy group, used as a phosphodiesterase-4 inhibitor in the treatment of chronic obstructive pulmonary disease.

The uniqueness of [3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClF3N2O2S

Molecular Weight

454.9 g/mol

IUPAC Name

[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H18ClF3N2O2S/c22-18-15-6-5-14(29-21(24)25)11-17(15)30-19(18)20(28)27-9-7-26(8-10-27)12-13-3-1-2-4-16(13)23/h1-6,11,21H,7-10,12H2

InChI Key

PEQBAJKQLWWBON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=C(C4=C(S3)C=C(C=C4)OC(F)F)Cl

Origin of Product

United States

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